1-(2-Ethenylphenyl)butan-1-one
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Overview
Description
1-(2-Ethenylphenyl)butan-1-one is an organic compound with the molecular formula C({12})H({14})O It is characterized by the presence of a butanone group attached to a phenyl ring, which is further substituted with an ethenyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethenylphenyl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethenylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethenylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-(2-Ethenylphenyl)butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-ethenylphenyl)butan-1-one involves its interaction with specific molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
1-Phenylbutan-1-one: Lacks the ethenyl group, resulting in different reactivity and applications.
2-Phenylbutan-1-one: The phenyl group is attached at a different position, altering its chemical properties.
1-(2-Methylphenyl)butan-1-one: Substitution with a methyl group instead of an ethenyl group.
Uniqueness: 1-(2-Ethenylphenyl)butan-1-one is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for diverse applications. This structural feature differentiates it from other similar compounds and enhances its utility in various fields.
Properties
CAS No. |
112526-12-2 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(2-ethenylphenyl)butan-1-one |
InChI |
InChI=1S/C12H14O/c1-3-7-12(13)11-9-6-5-8-10(11)4-2/h4-6,8-9H,2-3,7H2,1H3 |
InChI Key |
XREKDRYNQGTBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1C=C |
Origin of Product |
United States |
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